1-(methylsulfonyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide is an intricate organic compound that integrates various functional groups and heterocycles. Such complexity often translates to significant bioactivity and versatility in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(methylsulfonyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide typically involves a multi-step synthetic route:
Formation of the piperidine ring: : Starting with a substituted aniline, the piperidine ring can be constructed via cyclization.
Introduction of the carboxamide group: : This involves the reaction of the piperidine derivative with an appropriate acid chloride or anhydride.
Oxadiazole synthesis: : The formation of the oxadiazole ring might involve cyclodehydration of an acyl hydrazide precursor.
Thienyl group introduction: : Coupling the thiophene moiety to the oxadiazole ring, possibly via a Suzuki or Stille coupling.
Sulfonylation: : Finally, the methylsulfonyl group can be introduced using standard sulfonylation conditions with a methyl sulfonyl chloride.
Industrial Production Methods
Industrial-scale production of such compounds would require optimization for yield and purity:
Optimized reaction conditions: : Utilizing continuous flow reactors for better control of reaction conditions.
Catalysis: : Employing suitable catalysts to enhance reaction rates and selectivity.
Purification: : Advanced purification techniques like preparative HPLC or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation at the sulfur atom, converting the methylsulfonyl group to a sulfone.
Reduction: : Potential reduction of the oxadiazole ring under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reagents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Reagents like halides, nucleophiles, or electrophiles depending on the target transformation.
Major Products
Oxidation: : Conversion to sulfone derivatives.
Reduction: : Reduced oxadiazole or thiophene derivatives.
Substitution: : Various substituted phenyl or piperidine derivatives.
Scientific Research Applications
1-(methylsulfonyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide finds applications in various fields:
Chemistry: : Serves as a building block for the synthesis of more complex molecules.
Biology: : Potential use as a ligand in binding studies.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in materials science for the development of new polymers or as a catalyst in specific chemical reactions.
Mechanism of Action
The compound's mechanism of action would depend on its target application:
Molecular targets: : It might interact with specific enzymes or receptors, inhibiting or activating their function.
Pathways involved: : Could influence signaling pathways, such as apoptosis in cancer cells or inflammatory pathways.
Comparison with Similar Compounds
When compared with similar compounds, 1-(methylsulfonyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide stands out due to its unique structural features and potential bioactivity.
Similar Compounds
N-(2-(4-chlorophenyl)ethyl)-N-methyl-2-(4-methylphenyl)-1,2,4-oxadiazol-5-amine.
1-(methylsulfonyl)-N-phenylpiperidine-4-carboxamide.
3-(phenylmethyl)-1,2,4-oxadiazole derivatives.
These similar compounds might share some functional groups and structural elements but differ in their specific bioactivities and applications.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-30(26,27)24-10-8-14(9-11-24)20(25)21-16-6-3-2-5-15(16)13-18-22-19(23-28-18)17-7-4-12-29-17/h2-7,12,14H,8-11,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLDTCSYZSXMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.